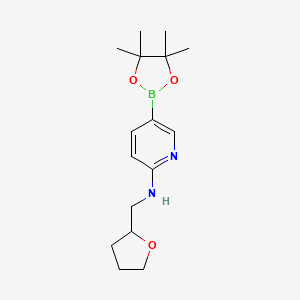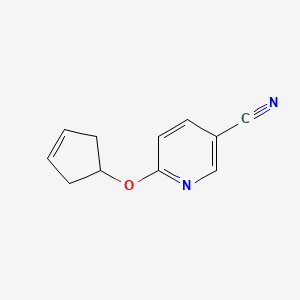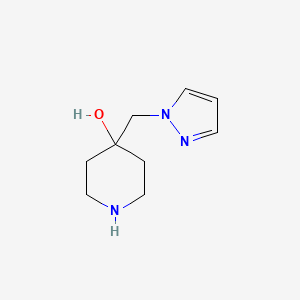
4-Hydroxy-1-hydroxymethyladmantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-hydroxymethyladmantane, also known as Tricyclo[3.3.1.13,7]decane-1-methanol, 4-hydroxy-, is a compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by its unique adamantane structure, which consists of a tricyclic framework with hydroxyl and hydroxymethyl functional groups. The adamantane core imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 4-Hydroxy-1-hydroxymethyladmantane typically involves the hydroxylation of adamantane derivatives. One common method includes the reaction of adamantane with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide . The reaction conditions often require elevated temperatures and pressures to achieve high yields. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
4-Hydroxy-1-hydroxymethyladmantane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various hydroxylated and halogenated adamantane derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-hydroxymethyladmantane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in the development of advanced materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability and wear resistance.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-1-hydroxymethyladmantane exerts its effects is primarily through its interaction with biological membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, potentially inhibiting their activity. In the context of neurodegenerative diseases, it may act as an NMDA receptor antagonist, similar to memantine, thereby modulating glutamate activity and reducing excitotoxicity .
Comparación Con Compuestos Similares
4-Hydroxy-1-hydroxymethyladmantane can be compared with other adamantane derivatives such as:
Memantine: Used in the treatment of Alzheimer’s disease, memantine also features an adamantane core but differs in its functional groups and specific biological activity.
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
1-Adamantanol: A simpler hydroxylated adamantane compound with different chemical properties and applications.
The uniqueness of this compound lies in its dual hydroxyl and hydroxymethyl functional groups, which provide distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
165963-56-4 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(1R,3S)-5-(hydroxymethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9+,10?,11? |
Clave InChI |
ZADKVFUSYUBUOM-YFYNPKGQSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CO |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



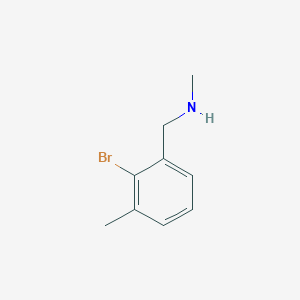
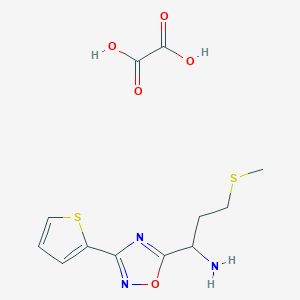
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
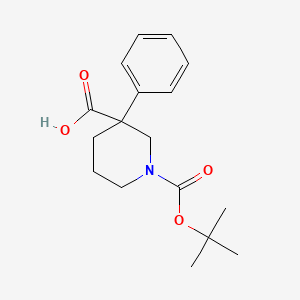
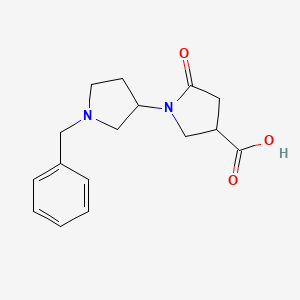

![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)

